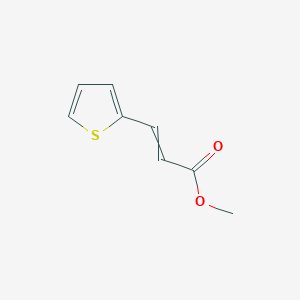
Methyl 3-(thiophen-2-yl)acrylate
Descripción general
Descripción
Methyl 3-(thiophen-2-yl)acrylate is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(thiophen-2-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(thiophen-2-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Science : Methyl 3-(thiophen-2-yl)acrylate has been studied for its role in the formation of new polythiophene derivatives, which are soluble in polar solvents. These derivatives have shown potential in the development of conducting polymers with specific electronic properties (Bertran et al., 2007).
Organic Electronics : This compound has been used in the synthesis of organic sensitizers for solar cell applications. Specifically, it has been incorporated into novel organic sensitizers which, when anchored onto TiO2 film, exhibit high efficiency in photon to current conversion (Sanghoon Kim et al., 2006).
Material Engineering : Methyl 3-(thiophen-2-yl)acrylate has been utilized in the synthesis of long-chain esters with remote hydroxyl and carboxyl groups for various applications, including the production of antiarthritis agents, shellac components, and inhibitors of spore germination (Yang et al., 2000).
Optoelectronics and Bio-Imaging : The compound has also been investigated for its potential in optoelectronic and bio-imaging applications due to its ability to modify the two-photon absorption behavior in pyrene derivatives (Yufang Shi et al., 2017).
Dye-Sensitized Solar Cells : It has been analyzed for its conformational and electronic properties in analogues used as sensitizers in dye-sensitized solar cells. The stability and electron delocalization properties of these analogues are influenced by the presence of Methyl 3-(thiophen-2-yl)acrylate (M. Balanay et al., 2009).
Propiedades
IUPAC Name |
methyl 3-thiophen-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOGMDMMCLQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(thiophen-2-yl)acrylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B7890611.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7890614.png)
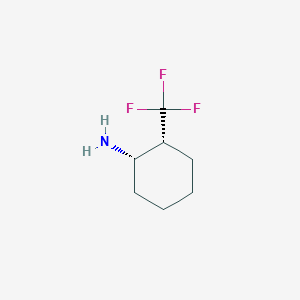
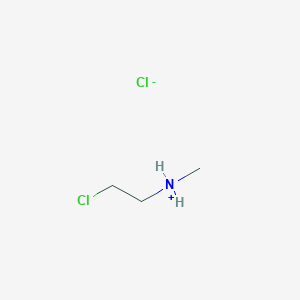
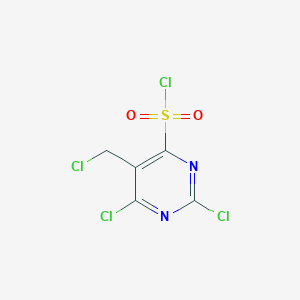
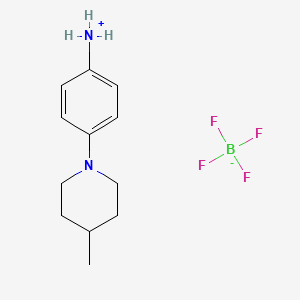
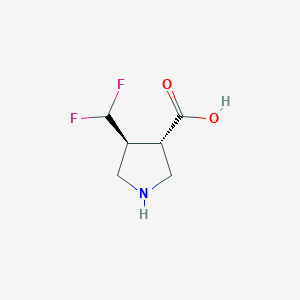
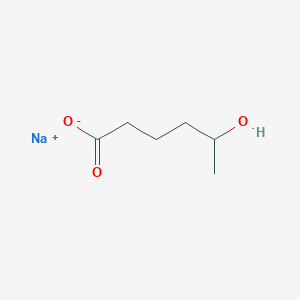
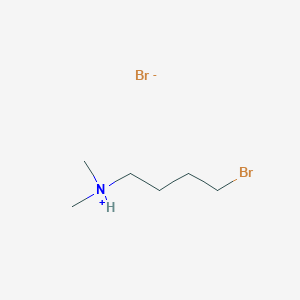
![6,6-Difluorospiro[3.3]heptan-2-amine](/img/structure/B7890655.png)
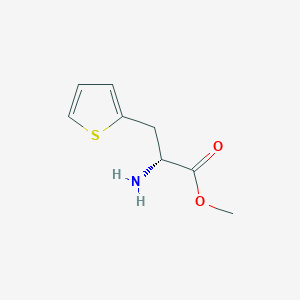
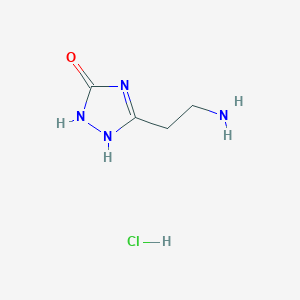
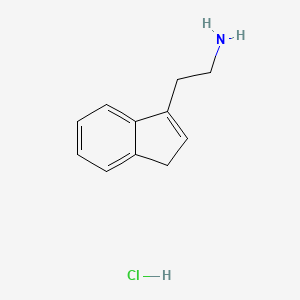
![2-Amino-5-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B7890709.png)